molecular formula C8H4ClF3O2 B2703665 4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid CAS No. 2248389-66-2

4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid

Cat. No.: B2703665
CAS No.: 2248389-66-2
M. Wt: 224.56
InChI Key: PNVAGDVFGSJQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of chloro, difluoromethyl, and fluorine substituents on the benzene ring, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid typically involves multi-step organic reactionsFor instance, the use of halogenating agents like chlorine and fluorine under controlled conditions can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium for coupling reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. This can result in the modulation of enzymatic activities and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)benzoic acid
  • 2,4-Dichloro-6-fluorobenzoic acid
  • 4-Fluoro-2-(difluoromethyl)benzoic acid

Uniqueness

4-Chloro-2-(difluoromethyl)-6-fluorobenzoic acid is unique due to the specific arrangement of chloro, difluoromethyl, and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-chloro-2-(difluoromethyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVAGDVFGSJQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.